molecular formula C7H3ClF2O B1297438 2,4-Difluorobenzoyl chloride CAS No. 72482-64-5

2,4-Difluorobenzoyl chloride

Cat. No.: B1297438
CAS No.: 72482-64-5
M. Wt: 176.55 g/mol
InChI Key: JSWRVDNTKPAJLB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,4-Difluorobenzoyl chloride (CAS 72482-64-5) is a fluorinated aromatic acyl chloride with the molecular formula C₇H₃ClF₂O. Its structure features a benzoyl chloride backbone substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. The compound is commercially available from suppliers such as DSL Chemicals and Alfa Aesar, highlighting its industrial relevance .

Synthesis and Applications The synthesis typically involves halogenation of benzoyl chloride precursors, followed by fluorination. It serves as a key intermediate in pharmaceuticals, notably in the synthesis of p38 MAP kinase inhibitors for treating inflammatory diseases . Its electron-withdrawing fluorine substituents enhance reactivity in nucleophilic acyl substitution reactions, making it valuable in forming amides and esters .

Safety and Handling
Classified as a Corrosive Liquid (UN 3265), it requires storage in moisture-free environments and handling with corrosion-resistant equipment. Transport regulations (Class 8, Packing Group II) emphasize its hazardous nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzoyl chloride can be synthesized through the acylation of 2,4-difluorobenzene using oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain high purity this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-difluorobenzene and oxalyl chloride into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then distilled and collected for further use .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Aluminum chloride (AlCl3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    2,4-Difluorobenzoic Acid: Formed by hydrolysis

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development:
2,4-Difluorobenzoyl chloride is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The introduction of fluorine into drug molecules can enhance their biological activity and stability, making this compound valuable in medicinal chemistry .

Case Study:
Research has shown that incorporating fluorinated groups can significantly improve the efficacy of drugs targeting inflammatory pathways. For instance, studies have demonstrated that derivatives synthesized using this compound exhibit increased potency against specific targets compared to their non-fluorinated counterparts .

Agrochemical Development

Formulation of Herbicides and Pesticides:
In agrochemical applications, this compound is used to formulate herbicides and pesticides that are effective against specific plant species while minimizing environmental impact. Its ability to selectively target certain weeds helps in enhancing crop yields and protecting desired plant species .

Research Insights:
The development of herbicides utilizing this compound has been documented to improve selectivity and reduce the overall chemical load on ecosystems. Studies indicate that formulations containing this compound demonstrate lower toxicity to non-target organisms compared to traditional herbicides .

Material Science

Development of Advanced Materials:
This compound is also significant in material science for creating polymers and resins with enhanced thermal and chemical resistance. The incorporation of fluorinated groups into polymer structures can lead to materials that withstand harsher conditions while maintaining structural integrity .

Applications in Industry:
Polymers developed with this compound are used in various industrial applications where durability and resistance to chemicals are critical, such as coatings and adhesives .

Research in Organic Chemistry

Reagent for Organic Synthesis:
In organic chemistry, this compound serves as a valuable reagent for introducing fluorine atoms into organic molecules. This modification can significantly alter the properties and activities of the resulting compounds, making it a key tool for chemists exploring new reaction pathways .

Experimental Findings:
Studies have shown that reactions involving this compound can lead to novel fluorinated products with unique properties that may be beneficial in various chemical applications .

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, this compound is employed in methods designed to detect and quantify various substances. Its reactivity allows for precise measurements essential for quality control in manufacturing processes .

Methodological Advances:
Recent advancements have highlighted its use in spectroscopic techniques where it aids in the identification of complex mixtures by forming stable derivatives that can be easily analyzed .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Pharmaceutical SynthesisIntermediate for anti-inflammatory drugsEnhanced efficacy and stability
Agrochemical DevelopmentFormulation of selective herbicidesReduced environmental impact
Material ScienceCreation of durable polymers and resinsImproved thermal and chemical resistance
Organic ChemistryReagent for introducing fluorine into organic moleculesNovel products with altered properties
Analytical ChemistryDetection and quantification methodsPrecise quality control

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzoyl Chlorides

Structural Isomers

The positional arrangement of fluorine atoms significantly influences reactivity and applications. Key isomers include:

Compound CAS Number Fluorine Positions Molar Mass (g/mol) Key Applications
2,4-Difluorobenzoyl chloride 72482-64-5 2,4 177.0 Pharmaceuticals, agrochemicals
2,3-Difluorobenzoyl chloride Not specified 2,3 177.0 Benzothiazole derivatives
2,5-Difluorobenzoyl chloride 35730-09-7 2,5 177.0 Organic synthesis intermediates
3,4-Difluorobenzoyl chloride 76903-88-3 3,4 177.0 Flavonoid stabilization
3,5-Difluorobenzoyl chloride Not specified 3,5 177.0 Polymer side-chain modifications

Reactivity Differences

  • Electron-Withdrawing Effects : The 2,4-isomer’s fluorine atoms create a strong electron-deficient ring, accelerating hydrolysis and nucleophilic substitution compared to meta-substituted isomers (e.g., 3,4- or 3,5-) .
  • Steric Hindrance : Ortho-substituted isomers (e.g., 2,3-) exhibit reduced reactivity in bulky nucleophile reactions due to steric crowding .

Halogenated Derivatives

Compounds with mixed halogens (e.g., chlorine and fluorine) demonstrate distinct properties:

Compound CAS Number Substituents Key Features
4-Chloro-2-fluorobenzoyl chloride 394-39-8 2-F, 4-Cl Higher thermal stability
2,4-Dichloro-5-fluorobenzoyl chloride 86393-34-2 2,4-Cl, 5-F Enhanced electrophilicity for SNAr reactions

Physicochemical Properties

Property This compound 3,5-Difluoro-4-methyl-benzoyl chloride
Molecular Formula C₇H₃ClF₂O C₈H₅ClF₂O
Molar Mass (g/mol) 177.0 190.57
Boiling Point Not reported Not reported
Solubility Reacts with protic solvents Similar reactivity profile

Key Observations

  • All fluorinated benzoyl chlorides share high reactivity with nucleophiles like amines and alcohols .

Biological Activity

Introduction

2,4-Difluorobenzoyl chloride (DFBC) is an acyl chloride compound with the chemical formula C7_7H3_3ClF2_2O. It is known for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed overview of the biological activity of DFBC, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 179.55 g/mol
  • Melting Point : 16-18 °C
  • Boiling Point : 150 °C (34 mmHg)
  • Density : 1.494 g/mL at 25 °C
  • Functional Group : Acyl chloride

Antimicrobial Activity

DFBC has demonstrated significant antimicrobial properties against various pathogens. The compound's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

PathogenMIC (µg/mL)Reference
Candida albicans0.003
Staphylococcus aureus0.1
Escherichia coli0.5

In a study involving fluconazole analogs, a derivative of DFBC exhibited enhanced antifungal activity compared to standard treatments, achieving a MIC of 0.8 µg/mL against C. albicans and demonstrating effective in vivo results with a survival rate of 100% in infected mice .

Cytotoxicity

The cytotoxic effects of DFBC derivatives have been explored in various cancer cell lines. In vitro studies revealed that certain derivatives showed significant cytotoxicity against HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.

Cell LineIC50_{50} (µM)Reference
HepG-212
MDA-MB-23115

The biological activity of DFBC is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to disruption of cellular functions. For example, the compound can inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.

Case Studies

  • Antifungal Efficacy : A study assessed the antifungal properties of DFBC derivatives against C. albicans. The most potent derivative demonstrated an IC50_{50} value of 0.003 µg/mL and was effective in reducing fungal load in infected mice models .
  • Antibacterial Activity : Research indicated that DFBC exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .
  • Cancer Research : DFBC derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed promising activity, particularly in inhibiting the proliferation of HepG-2 and MDA-MB-231 cells, suggesting potential applications in cancer therapy .

Properties

IUPAC Name

2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRVDNTKPAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222778
Record name 2,4-Difluorobenzoyl chloride
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Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72482-64-5
Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-difluorobenzoyl chloride
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Record name 2,4-DIFLUOROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

13.5 g (.085 mol) of 2,4-diflurobenzoylfluoride were cooled to about 5° C. Aluminum chloride (3.7 g; 0.028 mol) was added slowly over about 0.5 hour. The conversion to the aroyl chloride was 80% (as determined by Gas Chromatography). The reaction was warmed to 90° C. Complete conversion of the starting material resulted. The product was distilled at reduced pressure to yield 2,4-difluorobenzoylchloride as a colorless liquid. This material was not assayed but used directly in the reduction step.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aroyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture, under nitrogen, of 49.6 g of 2,4-difluorobenzoic acid, 2-phenylhydrazide, 64.3 g of triphenylphosphine, and 500 ml of anhydrous acetonitrile was added 19.3 ml of carbon tetrachloride. The reaction mixture was stirred at ambient temperature for about 16 hours, concentrated, and extracted with diethyl ether (3×). The diethyl ether extract was filtered and concentrated to a residue, which was flash chromatographed on silica gel, eluting first with ethyl acetate-hexane and, in a subsequent run, with ethyl acetate alone. Concentration of the appropriate fractions yielded 47.5 g (89%) of α-chloro-2,4-difluorobenzaldehyde, phenylhydrazone.
Name
2,4-difluorobenzoic acid, 2-phenylhydrazide
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,4-difluorobenzoic acid (0.100 g, 0.633 mmol) in DCM (3.16 ml) were added oxalyl chloride (0.066 ml, 0.759 mmol) and DMF (0.490 μl, 6.33 μmol) at 0° C. The reaction mixture was stirred for overnight at room temperature. The reaction mixture was concentrated in vacuo, which was used for the next step without further purification. 1H-NMR (CDCl3, Varian 400 MHz) δ 6.92-9.98 (1H, m), 7.01-7.06 (1H, m), 8.16-8.22 (1H, m).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.066 mL
Type
reactant
Reaction Step One
Name
Quantity
0.49 μL
Type
reactant
Reaction Step One
Name
Quantity
3.16 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of 2,4-difluorobenzoic acid (3.6 g, 22.8 mmol) in dichloromethane (40 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (2.4 mL, 27.5 mmol). After gas evolution subsided, the reaction mixture was refluxed for an additional 15 minutes, and then the solution was evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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